3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride

Catalog No.
S14155351
CAS No.
2446932-26-7
M.F
C11H14ClN3O2
M. Wt
255.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydro...

CAS Number

2446932-26-7

Product Name

3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride

IUPAC Name

3-(3-aminoanilino)piperidine-2,6-dione;hydrochloride

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

InChI

InChI=1S/C11H13N3O2.ClH/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16;/h1-3,6,9,13H,4-5,12H2,(H,14,15,16);1H

InChI Key

PCHPMOQVWGPWKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N.Cl

3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring with two carbonyl groups and an amino group attached to a phenyl ring. Its molecular formula is C11H14N4O2HClC_{11}H_{14}N_{4}O_{2}\cdot HCl, and it has a molecular weight of approximately 248.71 g/mol. This compound is often utilized in pharmaceutical research due to its potential biological activities and therapeutic applications.

Typical of amines and diketones. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The carbonyl groups can undergo condensation with other amines or alcohols, forming imines or acetals.
  • Reduction Reactions: The compound can be reduced to form secondary or tertiary amines, depending on the reaction conditions.

3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride exhibits noteworthy biological activities. Research indicates that compounds of this class may have anti-inflammatory properties and potential applications in treating conditions associated with tumor necrosis factor-alpha (TNF-α) levels in mammals . Additionally, studies suggest that related compounds could be effective in modulating various biological pathways, making them candidates for drug development.

The synthesis of 3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.
  • Introduction of Amino Groups: This can be achieved through nucleophilic substitution reactions where an amino group is introduced onto the piperidine structure.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form by reacting with hydrochloric acid, enhancing solubility and stability.

Specific methods for synthesis have been detailed in patents that describe various routes to obtain substituted derivatives of this compound .

3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride has potential applications in:

  • Pharmaceutical Development: Its properties make it a candidate for developing anti-inflammatory drugs or treatments targeting TNF-α related diseases.
  • Research: It serves as a reference compound in studies focused on piperidine derivatives and their biological effects.

Interaction studies involving 3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride have shown its potential to interact with various biological targets. For instance, it may influence signaling pathways related to inflammation and immune response modulation. Further research is required to elucidate its specific mechanisms of action and interactions at the molecular level.

Several compounds share structural similarities with 3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Aminopiperidin-2-one hydrochloride24666-56-60.97
(R)-3-Aminopiperidin-2-one hydrochloride406216-02-20.97
(S)-3-Aminopiperidin-2-one hydrochloride42538-31-80.97
3-Aminopiperidine-2,6-dione hydrobromide90802-45-20.94
(R)-3-Aminoazepan-2-one hydrochloride26081-03-80.94

These compounds are similar in terms of their piperidine structure but differ in functional groups or stereochemistry, which can significantly affect their biological activity and pharmacological properties.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

255.0774544 g/mol

Monoisotopic Mass

255.0774544 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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